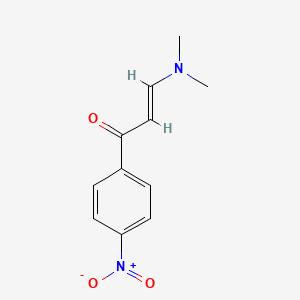

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dimethylamino group and a nitrophenyl group attached to a propenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products:

Reduction: (2E)-3-(dimethylamino)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Vergleich Mit ähnlichen Verbindungen

- (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

- (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

- (2E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

Comparison:

Uniqueness: The presence of the nitro group in (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from its analogs with different substituents.

Reactivity: The nitro group can participate in specific reactions such as reduction, which may not be possible with other substituents like methyl, chloro, or bromo groups.

Applications: The nitro derivative may exhibit different biological activities compared to its analogs, making it a valuable compound for diverse research applications.

Biologische Aktivität

(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as DMANP, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- CAS Number : 78089-99-3

Biological Activity Overview

DMANP exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been shown to possess both antibacterial and antifungal properties.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microbial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 | High |

| Escherichia coli | 0.025 | High |

| Candida albicans | 0.1 | Moderate |

These results suggest that DMANP could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Neuroprotective Effects

The neuroprotective properties of DMANP have been investigated in various models. A notable study demonstrated its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound showed a significant reduction in reactive oxygen species (ROS) production and improved cell viability.

The proposed mechanisms behind the neuroprotective effects include:

- Inhibition of the NF-κB Pathway : DMANP appears to block the phosphorylation of P65 protein, reducing inflammation.

- Metal Chelation : The compound may chelate biometals such as Cu²⁺, which are implicated in neurodegeneration.

Enzyme Inhibition Studies

DMANP has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.5 | Competitive |

| Butyrylcholinesterase | 0.8 | Non-competitive |

These findings indicate that DMANP could serve as a potential lead compound for developing treatments aimed at enhancing cholinergic function in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have illustrated the biological activity of DMANP:

-

Neuroprotection in Scopolamine-Induced Mice :

- A study involving scopolamine-induced memory impairment in mice showed that DMANP administration significantly improved memory performance compared to control groups.

- The study highlighted the compound's potential for treating cognitive deficits associated with Alzheimer's disease.

-

Antimicrobial Efficacy Against Resistant Strains :

- A clinical isolate study revealed that DMANP effectively inhibited growth in multi-drug resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance.

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPOMJNIUNMRH-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.